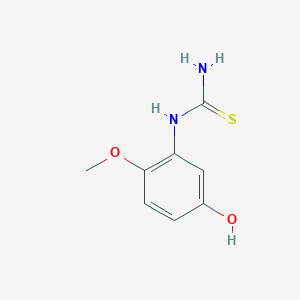

(5-羟基-2-甲氧苯基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(5-Hydroxy-2-methoxyphenyl)thiourea" is not directly mentioned in the provided papers. However, the papers do discuss various thiourea derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. Thioureas are a class of organic compounds with the general formula of R^1R^2N(C=S)NR^3R^4. They are known for their wide range of applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of thiourea derivatives is often achieved through the reaction of amine groups with isothiocyanates or by the interaction of amines with carbon disulfide in the presence of base. For example, the synthesis of N-(methoxycarbonylthienylmethyl)thioureas involved a sequence of radical bromination, substitution, deprotection, and addition of ammonia . Another synthesis method for a thiourea derivative involved the reaction of 4-methoxycoumarin with thiourea in the presence of sodium ethoxide . These methods highlight the versatility of thiourea synthesis, allowing for the introduction of various functional groups and structural diversity.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by X-ray diffraction studies, which provide detailed information about the crystal system, space group, and unit cell parameters. For instance, a study revealed that a thiourea derivative crystallizes in the monoclinic system with specific unit cell parameters and exhibits a three-dimensional network formed by hydrogen bonds and other intermolecular interactions . Another study determined the absolute configuration of a thiourea intermediate using Mosher’s method .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions, contributing to the synthesis of complex molecules. For example, a thiourea derivative was used in a cascade synthesis to produce a thiazole compound, demonstrating the utility of thioureas in heterocyclic chemistry . Additionally, thioureas can undergo reactions with cyclic amines and methylation, as shown in the synthesis of 6-(2-Hydroxyphenyl)-2-thiouracils and their derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as π-π stacking interactions, contribute to the stability and solid-state behavior of these compounds . Theoretical calculations, such as density functional theory (DFT), are used to predict the optimized geometry and reactivity parameters of thiourea derivatives, which can indicate potential applications in materials science, such as nonlinear optical (NLO) materials .

科学研究应用

药物化学与药物设计

硫脲衍生物因其抗炎特性而受到研究,分子对接研究表明它们有望成为多种疾病的候选药物。硫脲化合物的结构修饰已被证明会影响它们与诸如 COX-1、COX-2 和 5-LOX 等酶的相互作用,表明它们在合理药物设计中的应用 (Nikolic 等人,2022 年)。此外,还探索了硫脲衍生物与铜、银和金等金属的配位用于生物和医药应用,突出了它们在药物化学中的多功能性 (Khan 等人,2020 年)。

环境和材料科学

在材料科学中,已经研究了碱性溶液中硫脲和金属离子合成金属硫化物的化学反应,以了解所涉及的反应机制 (García‐Valenzuela,2017 年)。这些知识有助于开发具有特定性质的材料。此外,硫脲因其在浸出工艺中的潜力而受到认可,尤其是在从矿产资源中提取金时,为氰化物等更具毒性的物质提供了替代品 (Li 和 Miller,2006 年)。

分析化学

硫脲衍生物作为化学传感器在检测环境污染物和生物系统中各种离子的作用一直是广泛研究的主题。这些研究强调了基于硫脲的传感器在环境监测和分析化学中的重要性,展示了它们对特定分析物的敏感性和选择性 (Al-Saidi 和 Khan,2022 年)。

未来方向

The future directions for research on (5-Hydroxy-2-methoxyphenyl)thiourea and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities . These compounds have potential applications in medicinal chemistry due to their diverse biological activities .

作用机制

Target of Action

It is known that molecules containing a thiazole ring, which is similar to thiourea, may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Mode of Action

It’s known that the thiazole ring, a structural relative, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that (5-Hydroxy-2-methoxyphenyl)thiourea could interact with its targets in a similar manner.

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . This suggests that (5-Hydroxy-2-methoxyphenyl)thiourea could have a broad impact on various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 19825 , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

It’s known that molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . This suggests that (5-Hydroxy-2-methoxyphenyl)thiourea could have a wide range of molecular and cellular effects.

Action Environment

It’s known that the synthesis of thiazolidine derivatives, which are structurally similar to thiourea, can be influenced by various agents to improve their selectivity, purity, product yield, and pharmacokinetic activity . This suggests that environmental factors could similarly influence the action of (5-Hydroxy-2-methoxyphenyl)thiourea.

生化分析

Biochemical Properties

(5-Hydroxy-2-methoxyphenyl)thiourea plays a crucial role in several biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it exhibits inhibitory activity against enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes, thereby inhibiting their activity.

Cellular Effects

The effects of (5-Hydroxy-2-methoxyphenyl)thiourea on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, (5-Hydroxy-2-methoxyphenyl)thiourea can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, (5-Hydroxy-2-methoxyphenyl)thiourea exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interaction involved. Furthermore, (5-Hydroxy-2-methoxyphenyl)thiourea can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of (5-Hydroxy-2-methoxyphenyl)thiourea can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (5-Hydroxy-2-methoxyphenyl)thiourea remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of (5-Hydroxy-2-methoxyphenyl)thiourea vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of gene expression without causing significant toxicity. At high doses, (5-Hydroxy-2-methoxyphenyl)thiourea can induce toxic effects, including oxidative stress, cellular damage, and adverse changes in hematological and biochemical parameters . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

(5-Hydroxy-2-methoxyphenyl)thiourea is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes such as α-amylase and α-glucosidase, leading to changes in metabolite levels and energy production . Additionally, the compound may influence the activity of other metabolic enzymes, further modulating cellular metabolism and energy homeostasis.

Transport and Distribution

Within cells and tissues, (5-Hydroxy-2-methoxyphenyl)thiourea is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of (5-Hydroxy-2-methoxyphenyl)thiourea within cells is influenced by factors such as its solubility, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of (5-Hydroxy-2-methoxyphenyl)thiourea is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, (5-Hydroxy-2-methoxyphenyl)thiourea may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.

属性

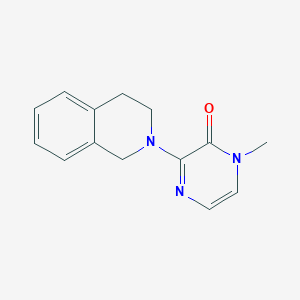

IUPAC Name |

(5-hydroxy-2-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-12-7-3-2-5(11)4-6(7)10-8(9)13/h2-4,11H,1H3,(H3,9,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKHXNJQBOTXMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2507866.png)

![4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2507876.png)

![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2507880.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2507885.png)

![N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2507886.png)